Tarafenacin

mAChR Binding Affinity Selectivity

Tarafenacin (SVT-40776) is the definitive M3-selective tool for overactive bladder research. With an M3 Ki of 0.19 nM and ~200-fold selectivity over M2, it provides unmatched receptor-level precision versus generic antimuscarinics. Its 199-fold urinary vs. cardiac selectivity enables clean in vivo readouts without cardiovascular interference—confirmed by Phase II data showing -2.43 micturition episodes/day reduction vs. placebo. For M5 studies, its Kd of 0.4 nM (77.5-fold greater affinity than solifenacin) makes it indispensable. Choose tarafenacin when receptor subtype resolution and translational validity are non-negotiable.

Molecular Formula C21H20F4N2O2
Molecular Weight 408.4 g/mol
CAS No. 385367-47-5
Cat. No. B1681926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarafenacin
CAS385367-47-5
SynonymsSVT-40776, SVT 40776, SVT40776, Tarafenacin
Molecular FormulaC21H20F4N2O2
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F
InChIInChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1
InChIKeyUXZDMXYRRQJIBJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tarafenacin (CAS 385367-47-5) for Overactive Bladder: A Research-Grade M3 Antagonist


Tarafenacin (SVT-40776) is a novel quinuclidine derivative developed as a highly selective M3 muscarinic acetylcholine receptor (mAChR) antagonist for overactive bladder (OAB) research [1]. It completed Phase II clinical trials, demonstrating statistically significant reduction in micturition frequency versus placebo [2]. As a research-use compound, its distinct receptor binding profile and functional selectivity metrics offer defined benchmarks for comparative pharmacological studies.

Why Tarafenacin Cannot Be Substituted with Other Antimuscarinics in Preclinical or Clinical Research


While many antimuscarinic agents share M3 antagonism, their receptor subtype selectivity, binding kinetics, and functional tissue selectivity differ markedly. Tarafenacin exhibits a distinct M3 affinity (Ki=0.19 nM) and M3/M2 selectivity ratio (≈200-fold) that diverges from comparators such as solifenacin (Ki=120 nM, ≈200-fold M3/M2 selectivity reported via differing metrics) and tolterodine (non-selective Ki≈2.7 nM across all subtypes) . Furthermore, functional assays reveal tarafenacin's superior urinary versus cardiac selectivity (199-fold) relative to its class, a parameter that directly correlates with the therapeutic window in OAB models . Consequently, substituting tarafenacin with a generic M3 antagonist in a research protocol introduces uncontrolled variability in both receptor-level and functional tissue-level endpoints.

Quantitative Differentiation of Tarafenacin from Antimuscarinic Comparators: A Technical Evidence Guide


M3 Receptor Binding Affinity: 200-Fold Selectivity Over M2

Tarafenacin demonstrates a Ki of 0.19 nM for the human M3 mAChR and exhibits approximately 200-fold selectivity for M3 over M2 receptors . In contrast, tolterodine displays non-selective binding across M1-M5 subtypes with Ki values of 2.3, 2.0, 2.5, 2.8, and 2.9 nM, respectively . Solifenacin shows an M3 Ki of 120 nM and a reported M3/M2 selectivity of 1:8:4:3 (M1:M2:M4:M5) [1]. This distinct affinity profile indicates tarafenacin's suitability for studies requiring precise M3-specific modulation without confounding M2-mediated cardiac effects.

mAChR Binding Affinity Selectivity

Functional Bladder Selectivity: 199-Fold Urinary Versus Cardiac Tissue Differentiation

In isolated tissue bath experiments, tarafenacin exhibited the highest urinary versus cardiac selectivity (199-fold) among anticholinergic agents tested, as determined by its potency in inhibiting carbachol-induced bladder contractions (IC50=0.97 nM) relative to atrial contractions (IC50=193 nM) . For comparison, solifenacin demonstrates a bladder/salivary gland selectivity of 3.6-fold and bladder/atria selectivity of 2.1-fold in analogous models [1]. Tolterodine exhibits no tissue selectivity, with equivalent bladder and salivary gland binding [2]. This 199-fold functional differentiation directly predicts a wider therapeutic window and reduced cardiovascular adverse event potential in vivo.

Functional Selectivity Tissue Assay Cardiac Safety

In Vivo Bladder Contraction Inhibition at Low Doses Without Cardiovascular Effects

In an anesthetized guinea pig model, tarafenacin inhibited 25% of spontaneous bladder contractions at a very low intravenous dose of 6.97 µg/kg (17.1 nmol/kg), without affecting arterial blood pressure [1]. In contrast, oxybutynin requires a dose of 30 µg/kg to achieve similar bladder inhibition, which is accompanied by a 10% increase in heart rate [2]. Tolterodine shows a bladder inhibition ED50 of 25 µg/kg but elicits a 15% decrease in blood pressure at the same dose [3]. Tarafenacin's ability to achieve functional bladder selectivity at sub-cardiovascular threshold doses underscores its unique in vivo pharmacodynamic profile.

In Vivo Model Bladder Function Cardiovascular Safety

M5 mAChR Binding Affinity: 77.5-Fold Higher Than Solifenacin

Tarafenacin exhibits a binding affinity (Kd) of 0.4 nM for the M5 mAChR, which is 77.5-fold higher than that of solifenacin (Kd=31 nM) for the same receptor . This differential may influence research studies investigating the role of M5 receptors in the central nervous system or salivary glands, as M5 is implicated in dopamine regulation and exocrine secretion. For context, darifenacin shows an M5 Ki of 9.33 nM, which is intermediate between the two . While the functional significance of M5 binding for OAB remains under investigation, this quantitative difference provides a clear basis for compound selection in receptor-specific studies.

M5 Receptor Binding Affinity Off-Target Profiling

Validated Research Applications for Tarafenacin Based on Differential Evidence


Preclinical Studies of Bladder-Selective M3 Antagonism with Minimal Cardiac Interference

Tarafenacin's 199-fold urinary versus cardiac selectivity and its ability to inhibit bladder contractions at doses that do not alter blood pressure [1] make it the optimal tool compound for investigating M3-mediated detrusor muscle regulation in rodent models. Researchers can study therapeutic effects on micturition frequency and bladder capacity without the confounding influence of cardiovascular side effects, enabling cleaner pharmacodynamic readouts and more accurate efficacy assessment in OAB models.

Receptor Binding and Selectivity Profiling for mAChR Subtype Research

With a Ki of 0.19 nM for M3 and ~200-fold selectivity over M2 , tarafenacin serves as a high-precision molecular probe for distinguishing M3-mediated signaling from M2-mediated pathways. In studies utilizing recombinant receptor systems or tissue homogenates, its distinct affinity profile allows for unambiguous pharmacological validation of M3-specific responses, particularly in complex systems where other antimuscarinics exhibit cross-reactivity with M2 (e.g., tolterodine) .

Comparative Efficacy Studies in Phase II OAB Clinical Trial Designs

Tarafenacin's demonstrated efficacy in reducing micturition frequency by -2.43 times/day versus placebo (-1.77 times/day) over 12 weeks at 0.4 mg [2] provides a quantifiable benchmark for power calculations and endpoint selection in new OAB clinical studies. This dataset, combined with its differentiated safety profile characterized by low rates of dry mouth and no significant blurred vision or constipation versus placebo [2], establishes a validated reference point for designing future comparative trials against both placebo and active comparators like tolterodine.

Investigating M5 mAChR-Mediated Pathways in the CNS and Exocrine Glands

Tarafenacin's high M5 binding affinity (Kd=0.4 nM) , which is 77.5-fold greater than solifenacin's, positions it as a superior tool for research into M5 receptor function. Given M5's role in dopamine release modulation in the striatum and its expression in salivary glands, tarafenacin can be employed in animal models to dissect the contribution of M5 to central nervous system processes and peripheral secretory responses, while minimizing confounding interactions with other mAChR subtypes due to its overall M3-sparing selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tarafenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.